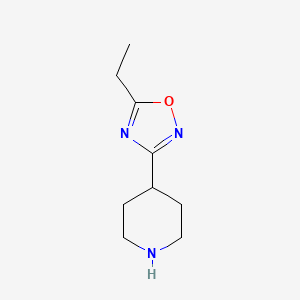

5-Ethyl-3-(piperidin-4-yl)-1,2,4-oxadiazole

Descripción

Propiedades

IUPAC Name |

5-ethyl-3-piperidin-4-yl-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O/c1-2-8-11-9(12-13-8)7-3-5-10-6-4-7/h7,10H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLVWSYIZOMCMSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=NO1)C2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40733784 | |

| Record name | 4-(5-Ethyl-1,2,4-oxadiazol-3-yl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40733784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1226148-67-9 | |

| Record name | 4-(5-Ethyl-1,2,4-oxadiazol-3-yl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40733784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-3-(piperidin-4-yl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl hydrazinecarboxylate with piperidine-4-carboxylic acid, followed by cyclization to form the oxadiazole ring. The reaction conditions often include the use of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for reagent addition and temperature control can improve the efficiency of the synthesis process.

Análisis De Reacciones Químicas

Types of Reactions

5-Ethyl-3-(piperidin-4-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or neutral conditions.

Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.

Substitution: Nucleophiles like amines in the presence of a base such as triethylamine (TEA).

Major Products

Oxidation: Formation of oxadiazole derivatives with additional oxygen-containing functional groups.

Reduction: Formation of reduced oxadiazole derivatives.

Substitution: Formation of substituted oxadiazole derivatives with various functional groups.

Aplicaciones Científicas De Investigación

5-Ethyl-3-(piperidin-4-yl)-1,2,4-oxadiazole has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mecanismo De Acción

The mechanism of action of 5-Ethyl-3-(piperidin-4-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets can vary depending on the specific application and context.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Variations and Pharmacological Activity

Key structural analogs of 5-ethyl-3-(piperidin-4-yl)-1,2,4-oxadiazole differ in substituents at positions 3 and 5, which critically influence bioactivity, lipophilicity, and pharmacokinetics.

Table 1: Key 1,2,4-Oxadiazole Derivatives and Their Properties

Pharmacological and Functional Comparisons

Anticancer Activity

- The parent compound this compound activates HsClpP, inducing proteotoxic stress in hepatocellular carcinoma cells .

- Triazole-oxadiazole hybrids (e.g., [1,2,4]triazole-3-thiol) exhibit cytotoxicity against HCT-116 colon cancer cells comparable to Vinblastine , though direct comparisons to the piperidin-4-yl analog are lacking.

Antifungal and Nematicidal Activity

- 1,2,4-Oxadiazoles with amide fragments (e.g., compound 10 in ) inhibit succinate dehydrogenase (SDH), a target for fungicides and nematicides .

Enzymatic Selectivity

- Chlorophenyl-substituted analogs (e.g., 5-(1-(4-chlorobenzyl)piperidin-4-yl)-3-(4-chlorophenyl)-1,2,4-oxadiazole) show selectivity for butyrylcholinesterase inhibition, suggesting utility in neurodegenerative diseases .

Actividad Biológica

5-Ethyl-3-(piperidin-4-yl)-1,2,4-oxadiazole is a heterocyclic compound that has garnered attention in recent years due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the compound's synthesis, biological properties, mechanisms of action, and relevant case studies.

Molecular Structure:

- Formula: C9H15N3O

- Molecular Weight: 181.235 g/mol

- CAS Number: 1226148-67-9

The synthesis of this compound typically involves the cyclization of ethyl hydrazinecarboxylate with piperidine-4-carboxylic acid under specific conditions using dehydrating agents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the oxadiazole ring .

Biological Activity

This compound exhibits a range of biological activities that make it a candidate for further research in drug development.

Anticancer Activity

Recent studies have highlighted its potential as an anticancer agent:

-

Cytotoxicity: In vitro studies have shown that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds derived from this scaffold demonstrated greater cytotoxic activity than doxorubicin against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines .

Compound IC50 (µM) Cell Line 5-Ethyl derivative <10 MCF-7 Doxorubicin 15 MCF-7

The mechanism by which this compound exerts its biological effects is believed to involve:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in cell proliferation.

- Induction of Apoptosis: Flow cytometry assays indicate that these compounds can induce apoptosis in cancer cells through pathways involving p53 expression and caspase activation .

Case Studies

Case Study 1: HsClpP Agonists

A recent study identified derivatives of 5-(piperidin-4-yl)-1,2,4-oxadiazole as novel agonists for human caseinolytic protease P (HsClpP), which plays a critical role in mitochondrial homeostasis. These compounds exhibited potential in treating hepatocellular carcinoma (HCC) by modulating mitochondrial function .

Case Study 2: Antimicrobial Properties

Exploratory research into the antimicrobial properties of this compound revealed promising activity against various bacterial strains. The presence of the piperidine moiety enhances its interaction with microbial targets, suggesting potential applications in developing new antibiotics .

Comparison with Related Compounds

The biological activity of this compound can be compared with similar compounds:

| Compound | Structure | Biological Activity |

|---|---|---|

| 3-(Piperidin-4-yl)-1,2,4-oxadiazole | Lacks ethyl group | Lower anticancer activity |

| 5-Methyl-3-(piperidin-4-yl)-1,2,4-oxadiazole | Methyl instead of ethyl | Moderate activity |

| 5-Phenyl-3-(piperidin-4-yl)-1,2,4-oxadiazole | Contains phenyl group | Enhanced reactivity |

Q & A

Q. How can synergistic effects with other pharmacophores be systematically investigated?

- Methodological Answer : Hybridization with benzodioxole or pyrazine moieties (e.g., 2-(5-{[1-(2H-1,3-benzodioxole-5-carbonyl)piperidin-3-yl]methyl}-1,2,4-oxadiazol-3-yl)pyrazine) is evaluated via isobologram analysis in combination therapies. Synergy scores (e.g., Combination Index < 1) are calculated using CompuSyn software .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.